molecular formula C16H22O4 B122566 Di-n-butyl phthalate-d4 CAS No. 93952-11-5

Di-n-butyl phthalate-d4

Cat. No.: B122566
CAS No.: 93952-11-5
M. Wt: 282.37 g/mol
InChI Key: DOIRQSBPFJWKBE-ULDPCNCHSA-N
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Description

Di-n-butyl phthalate-d4 is a deuterated form of di-n-butyl phthalate, a commonly used plasticizer. The deuterium atoms replace the hydrogen atoms in the aromatic ring, making it useful in various analytical applications, particularly in mass spectrometry. This compound is often employed as an internal standard due to its stability and distinct mass, which aids in the accurate quantification of phthalates in various matrices .

Mechanism of Action

Target of Action

Di-n-butyl phthalate-d4, also known as Dibutyl phthalate-3,4,5,6-d4, primarily targets the steroid hormone biosynthesis in human cells . It has been linked with reduced testosterone levels and adverse reproductive health outcomes in men .

Mode of Action

The compound interacts with its targets by impairing the steroid hormone biosynthesis . It induces a dose-dependent decrease of CYP11A1 and HSD3β2 levels, key steroidogenic proteins . Both this compound and its metabolite, mono-n-butyl phthalate (MBP), lead to a dose-related decrease in HSD17β3, the enzyme which catalyzes the final step in the testosterone biosynthesis pathway .

Biochemical Pathways

This compound affects the steroidogenesis pathway . It impairs the early steps of this pathway differently, depending on whether it’s the parent compound or its metabolite MBP . Furthermore, phthalic acid, a product of the hydrolysis of this compound, is converted to benzoate by decarboxylation, which enters into two different pathways: the protocatechuic acid pathway and the catechol pathway .

Result of Action

The action of this compound results in decreased levels of testosterone, androstenedione, corticosterone, and progesterone . It also induces oxidative stress in cells . These effects confirm the anti-androgenic effects of this compound and its metabolite MBP .

Action Environment

This compound is released to air as a vapor and can react with other chemicals in the air . It can also attach to particles in the air and eventually settle to the land and water . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Di-n-butyl phthalate-d4 plays a significant role in biochemical reactions. It has been reported to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with enzymes involved in the degradation of phthalates in certain bacterial species . These interactions can influence the activity of these enzymes and subsequently affect the metabolic pathways they are involved in .

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound can lead to changes in the expression of genes involved in hormone signaling pathways, which can subsequently affect cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules within the cell . It can bind to certain proteins, leading to enzyme inhibition or activation, and can also cause changes in gene expression . These interactions at the molecular level can lead to the observed effects on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, studies have shown that the effects of this compound on gene expression can persist even after the removal of the compound from the experimental system .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that at low doses, this compound can have subtle effects on hormone signaling pathways, while at high doses, it can lead to more pronounced effects, including potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with enzymes or cofactors involved in these pathways, leading to changes in metabolic flux or metabolite levels . For example, it has been shown to interact with enzymes involved in the degradation of phthalates, affecting the rate at which these compounds are broken down .

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation within the cell . For example, studies have shown that this compound can accumulate in certain tissues in animals, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, studies have shown that this compound can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in steroid hormone synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-butyl phthalate-d4 is synthesized by the esterification of phthalic anhydride with deuterated n-butanol (n-butanol-d4) in the presence of a catalyst, typically concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 120°C to 150°C . The process involves the following steps:

  • Mixing phthalic anhydride and n-butanol-d4 in a reaction vessel.
  • Adding concentrated sulfuric acid as a catalyst.
  • Heating the mixture to the desired temperature and maintaining it until the reaction is complete.
  • Purifying the product through distillation or recrystallization to obtain this compound with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and continuous processing techniques to enhance efficiency and yield. The use of automated systems for temperature control and catalyst addition ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Di-n-butyl phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products:

Comparison with Similar Compounds

Uniqueness: Di-n-butyl phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. Its stability and distinct mass allow for accurate quantification and differentiation from non-deuterated phthalates in complex mixtures .

Properties

IUPAC Name

dibutyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRQSBPFJWKBE-ULDPCNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583931
Record name Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-11-5
Record name Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93952-11-5
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Synthesis routes and methods I

Procedure details

dimethyl phthalate; dioctyl phthalate; butyl benzoate; ethyl benzoate; tert-butyl alcohol; tributyl citrate; triethyl citrate; dioctyl adipate; didecyl adipate; and ditridecyl adipate.
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Synthesis routes and methods II

Procedure details

The procedure for preparing the solution is as follows. Carefully crush the 9.7 grams of Ixan-SGA resin with a mortar and pestle to yield a fine powder. Then, gradually add the Ixan powder to the 30 grams butylacetate while constantly stirring the solution to prevent clusters from forming. Complete dissolution is reached only after approximately 48 hours. After complete dissolution, add the 57.9 grams of trichloroethylene and stir the resulting solution constantly for another 24 hours to yield a clear yellow solution. The last two solvents are used as plasticizers. After filtering the Ixan solution through a millipore filtering apparatus with a filter having a 1.2 μm pore size and 47 mm. diameter, add the plasticizers and again stir the solution for another 12 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Di-n-butyl phthalate-d4 used in analyzing PAEs like di-n-butyl phthalate in complex matrices like food and soil?

A1: this compound is a deuterated form of di-n-butyl phthalate, meaning it possesses the same chemical structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, allowing it to mimic the analyte (di-n-butyl phthalate) during sample preparation and analysis.

  • Compensation for Losses: During extraction and analysis, some analyte loss is inevitable. this compound, added at a known concentration, experiences similar losses. By comparing its recovered amount to the initial amount, analysts can accurately correct for losses and determine the true concentration of di-n-butyl phthalate in the sample [, ].

Q2: How does the use of this compound contribute to the reliability of the results in the presented research papers?

A: Both studies [, ] aim to develop reliable and sensitive methods for quantifying PAEs, which are known endocrine disruptors, in complex matrices. The use of this compound as an internal standard directly enhances the reliability of their findings by:

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